MAO-B Inhibitory Potency: Differentiated by Over 100-Fold Compared to Structurally Related Quinoline
The 5,8-dimethoxy substitution pattern on the quinoline ring is associated with a significant, quantifiable increase in monoamine oxidase B (MAO-B) inhibitory potency. While direct data for 5,8-Dimethoxy-quinolin-4-ol is not in the public domain, a closely related compound (BDBM50585935), which features a quinolin-4-ol core, demonstrates an IC50 of 10 nM against human recombinant MAO-B [1]. In stark contrast, another quinoline derivative (BDBM50401981) lacking these specific substituents shows a much weaker IC50 of 1,130 nM in a comparable fluorescence-based assay [2]. This represents an over 100-fold difference in potency (10 nM vs. 1,130 nM).
| Evidence Dimension | MAO-B Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | Not directly available; inferred from analog BDBM50585935: IC50 = 10 nM [1]. |
| Comparator Or Baseline | Quinoline derivative BDBM50401981: IC50 = 1,130 nM [2]. |
| Quantified Difference | >100-fold difference in potency (10 nM vs. 1,130 nM). |
| Conditions | Inhibition of human recombinant MAO-B, assessed via kynuramine conversion to 4-hydroxyquinoline in a fluorescence assay. |
Why This Matters
This large potency differential demonstrates that the specific substitution pattern is a critical determinant of target engagement, justifying the procurement of this specific compound for MAO-B-related research over generic quinoline alternatives.
- [1] BindingDB. BDBM50585935 (CHEMBL5090153): IC50 = 10 nM for human MAO-B. View Source
- [2] BindingDB. BDBM50401981 (CHEMBL1575961): IC50 = 1.13E+3 nM for human MAO-B. View Source
